molecular formula C22H24N4O5 B1194065 3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester

3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester

Cat. No. B1194065
M. Wt: 424.4 g/mol
InChI Key: TVUZUPRVECIGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester is an indolyl carboxylic acid.

Scientific Research Applications

Gastric Antisecretory Properties

A study by Santilli et al. (1987) reported the synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including compounds similar in structure to the specified chemical. These compounds demonstrated potent gastric antisecretory properties in animal models. The research suggested potential applications in the treatment of gastric acid-related disorders (Santilli, Scotese, Bauer, & Bell, 1987).

Synthesis of Novel Compounds

Koza et al. (2013) focused on the synthesis of novel classes of compounds, including derivatives involving furanyl and piperazinyl groups. These compounds might be structurally related or have similar synthesis pathways to the specified chemical, suggesting applications in the creation of new pharmacologically active molecules (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).

Antiviral Activity

Research by Ivashchenko et al. (2014) involved the synthesis of substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, which may be structurally similar to the specified compound. These substances were evaluated for their antiviral activities, indicating potential applications in antiviral drug development (Ivashchenko et al., 2014).

Antibacterial Activity

Segawa et al. (1992) synthesized [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids and esters, which showed significant antibacterial activity. This research points to the potential use of similar compounds, like the one , in developing new antibacterial agents (Segawa, Kitano, Kazuno, Matsuoka, Shirahase, Ozaki, Matsuda, Tomii, & Kise, 1992).

Synthesis and Applications in Organic Chemistry

Studies by other authors, such as Valiullina et al. (2019), Padwa et al. (1997), and Unangst et al. (1987), have explored the synthesis of various organic compounds with structural elements similar to the specified chemical. These studies contribute to the understanding of synthetic pathways and potential applications of these compounds in organic chemistry and medicinal chemistry (Valiullina et al., 2019), (Padwa, Dimitroff, Waterson, & Wu, 1997), (Unangst, Connor, Stabler, & Weikert, 1987).

properties

Product Name

3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-6-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C22H24N4O5/c1-14-5-6-15-16(12-14)23-20(22(29)30-2)19(15)24-18(27)13-25-7-9-26(10-8-25)21(28)17-4-3-11-31-17/h3-6,11-12,23H,7-10,13H2,1-2H3,(H,24,27)

InChI Key

TVUZUPRVECIGSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 2
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3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 3
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3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 4
3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 5
3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester
Reactant of Route 6
3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester

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